(5E)-5-(4-bromobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a heterocyclic compound that features a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves the condensation of 4-bromobenzaldehyde with 2-phenylthiazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.
Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
- 5-(4-Methylbenzylidene)-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
Uniqueness
5-(4-BROMOBENZYLIDENE)-2-PHENYL(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C17H10BrN3OS |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10BrN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-4-2-1-3-5-12/h1-10H/b14-10+ |
InChI Key |
JPXNYHHTONMHMG-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.